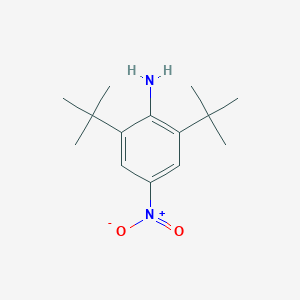

2,6-ditert-butyl-4-nitroaniline

Description

General Overview of Aromatic Nitro Compounds

Aromatic nitro compounds are organic molecules that feature one or more nitro groups (—NO2) attached to an aromatic ring. numberanalytics.comnih.gov This class of compounds is pivotal in industrial chemistry, serving as precursors for a vast array of products, including dyes, polymers, pesticides, and explosives. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. wikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org

The synthesis of aromatic nitro compounds is typically achieved through nitration, a process that involves the use of a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+), which then acts as the electrophile. nih.govwikipedia.org The reactivity of aromatic nitro compounds is diverse; a key reaction is their reduction to the corresponding amines, which are themselves crucial industrial feedstocks. nih.govwikipedia.org For instance, aniline (B41778) is produced on a large scale by the nitration of benzene (B151609) followed by the reduction of the resulting nitrobenzene (B124822). nih.gov

The Significance of Steric Hindrance in Functionalized Aniline Derivatives

Steric hindrance, the congestion caused by the spatial arrangement of atoms, plays a critical role in the chemistry of functionalized aniline derivatives. rsc.orgwikipedia.org In substituted anilines, bulky groups at the ortho positions (2 and 6) can shield the amino group, influencing its reactivity. rsc.orgresearchgate.net This steric shielding can prevent or hinder reactions at the amino group. rsc.org

For example, the protonation of a substituted aniline can be inhibited by steric hindrance. wikipedia.org When the amino group is protonated, the nitrogen atom changes its hybridization, leading to a non-planar geometry. This change can cause steric clashes with bulky ortho substituents, thereby reducing the stability of the resulting cation. wikipedia.org The steric environment created by these bulky substituents can be so pronounced that it directs the course of chemical reactions, sometimes favoring substitution on the aromatic ring over reaction at the sterically encumbered amino group. rsc.org The intentional design of sterically hindered anilines has become a significant strategy in contemporary coordination chemistry to stabilize reactive metal centers. rsc.orgresearchgate.net

Importance of 2,6-Ditert-butyl-4-nitroaniline in Contemporary Chemical Research

The compound this compound is a subject of interest in modern chemical research due to its unique combination of steric and electronic features. The two bulky tert-butyl groups at the 2 and 6 positions create significant steric hindrance around the amino group, while the nitro group at the 4-position imparts strong electron-withdrawing properties to the aromatic ring. This distinct molecular architecture makes it a valuable tool for studying a variety of chemical phenomena.

One area of significant interest is its use as a solvatochromic probe. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. The significant dipole moment of this compound, arising from the electron-donating amino group and the electron-withdrawing nitro group, makes its absorption spectrum sensitive to the surrounding solvent environment. This property allows it to be used to investigate solute-solvent interactions and to characterize the polarity of different solvents.

Furthermore, the steric hindrance provided by the tert-butyl groups influences its reactivity and interactions with other molecules. For instance, in coordination chemistry, the bulky nature of the 2,6-ditert-butylphenolate ligand (derived from the corresponding phenol) can dictate the binding mode of the ligand to a metal center, sometimes forcing it to adopt an unusual coordination geometry. nih.gov

Scope and Organization of the Research Outline

This article provides a detailed examination of the chemical compound this compound. The subsequent sections will delve into its synthesis and purification, spectroscopic properties, and structural analysis. A significant portion of the discussion will be dedicated to its solvatochromic behavior and the influence of solvent polarity on its spectral characteristics. Finally, the applications of this compound in various areas of chemical research will be explored, highlighting its utility as a molecular probe and a sterically hindered building block.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-13(2,3)10-7-9(16(17)18)8-11(12(10)15)14(4,5)6/h7-8H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEAFSAWXGUQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199743 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5180-59-6 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005180596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,6 Ditert Butyl 4 Nitroaniline

Direct Nitration Strategies for Aniline (B41778) and Phenol (B47542) Precursors

The most direct route to the 2,6-ditert-butyl-4-nitro-substituted aromatic ring involves the nitration of a precursor that already contains the two tert-butyl groups at the 2 and 6 positions. The success of this strategy hinges on the principles of electrophilic aromatic substitution, which are heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is the fundamental mechanism governing the nitration of aromatic compounds. unacademy.com The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com This is typically achieved by reacting nitric acid (HNO₃) with a stronger acid, most commonly sulfuric acid (H₂SO₄). unacademy.commasterorganicchemistry.combyjus.com

The mechanism proceeds in two principal steps:

Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the nitronium ion. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the new nitro group. masterorganicchemistry.com This restores the stable aromatic system and yields the final nitroaromatic product. byjus.com

While this two-step mechanism is widely accepted, some theoretical studies propose an alternative pathway involving a single-electron transfer (SET) from the aromatic ring to the nitronium ion. acs.org

Regioselectivity and Ortho/Para Directing Effects of Substituents

The position of nitration on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. Both the amino (-NH₂) group of aniline and the hydroxyl (-OH) group of phenol are powerful activating groups. chemistrytalk.orgwikipedia.org They donate electron density into the aromatic ring through resonance, which stabilizes the positive charge of the arenium ion intermediate. This stabilization is most effective when the incoming electrophile adds to the ortho or para positions, making these groups strong ortho/para directors. numberanalytics.com

Similarly, alkyl groups, such as tert-butyl, are also activating and ortho/para directing. wikipedia.org Their activating nature stems from a combination of inductive electron donation and hyperconjugation, where electron density from C-H or C-C sigma bonds overlaps with the ring's π system. wikipedia.orgstackexchange.com

| Substituent | Type | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -C(CH₃)₃ (tert-Butyl) | Weakly Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

This table summarizes the directing effects of functional groups relevant to the synthesis of 2,6-ditert-butyl-4-nitroaniline.

Influence of Steric Bulk on Nitration Efficiency and Selectivity

In the case of precursors like 2,6-di-tert-butylaniline (B1186569) or 2,6-di-tert-butylphenol (B90309), the two bulky tert-butyl groups at the ortho positions exert significant steric hindrance. numberanalytics.com This physical obstruction effectively blocks the electrophile's access to the positions adjacent to the amino or hydroxyl group. chemistrytalk.orgstackexchange.com Consequently, electrophilic attack is overwhelmingly directed to the sterically accessible para position (C4). wikipedia.orgstackexchange.commasterorganicchemistry.com

The direct nitration of 2,6-di-tert-butylphenol is a well-established method for producing its 4-nitro derivative, a key precursor. A patented process describes the nitration of 2,6-di-tert-butyl phenol using 30 to 70 percent nitric acid in an inert hydrocarbon solvent at temperatures between 0 and 40°C, achieving yields of approximately 80%. google.com The steric hindrance imposed by the tert-butyl groups can slow the reaction kinetics, sometimes requiring extended reaction times to achieve full conversion.

Direct nitration of anilines can be complicated by the basicity of the amino group, which can react with the acid catalyst, and its sensitivity to oxidation by nitric acid. quora.com For sterically hindered anilines, nitrosation at the para position can be achieved, followed by oxidation to the nitro group. For instance, 2,6-di-tert-butylaniline reacts with nitrous acid to form the 4-nitroso derivative. researchgate.netthieme-connect.de

| Precursor | Nitrating Agent/Conditions | Product | Yield | Reference |

| 2,6-di-tert-butylphenol | 30-40% HNO₃ in aliphatic hydrocarbon, 20-40°C | 4-nitro-2,6-di-tert-butylphenol | ~80% | google.com |

| 2,6-di-tert-butylphenol | Nitric acid | 2,6-di-tert-butyl-4-nitrophenol (B147179) | ~81.7% | |

| 2,6-dimethylaniline | Nitration of the benzenesulphoanilide derivative, then deacylation | 2,6-dimethyl-4-nitroaniline | 80-90% | researchgate.net |

This table presents research findings on the nitration of hindered phenol and aniline derivatives.

Construction of the Aniline Framework with Nitro and tert-Butyl Moieties

An alternative to direct nitration involves building the molecule by adding the required functional groups in a stepwise manner. This approach can offer greater control and avoid issues associated with direct nitration of sensitive substrates.

Approaches via Friedel-Crafts Reactions

The Friedel-Crafts reaction is a classic method for attaching alkyl groups to an aromatic ring. In principle, the two tert-butyl groups could be introduced to an aniline or nitrobenzene (B124822) precursor via Friedel-Crafts alkylation.

However, a significant challenge arises when performing this reaction on aniline directly. The amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction. doubtnut.comstackexchange.com This acid-base reaction forms a complex that deactivates the aromatic ring towards further electrophilic substitution. stackexchange.com

A common strategy to overcome this limitation is to protect the amino group by converting it into an amide, such as acetanilide. The amide group is less basic and does not interfere with the catalyst. The synthetic sequence would be:

Protection of aniline to form acetanilide.

Friedel-Crafts alkylation to introduce the two tert-butyl groups.

Nitration at the para position.

Hydrolysis of the amide back to the amino group to yield the final product. stackexchange.com

Recent advancements have also led to the development of catalytic systems that can achieve para-selective Friedel-Crafts alkylation of aniline derivatives directly, offering more efficient routes. rsc.orgacs.org

Oxidative Substitution Reactions in Related Carbazole (B46965) Systems

While not a direct synthesis of this compound, studies on related heterocyclic systems provide insight into alternative synthetic strategies. Research on the functionalization of carbazoles, which contain a nitrogen atom within a fused ring system, demonstrates that substitution reactions can be achieved on sterically crowded molecules.

For example, an oxidative substitution reaction has been reported at the 4-position of 1-amino-3,6-di-tert-butyl-9H-carbazole. primescholars.com In this study, the aminated carbazole precursor was synthesized from 3,6-di-tert-butyl-9H-carbazole via nitration followed by reduction of the nitro group. primescholars.com This multi-step process, involving the introduction of a nitro group and its subsequent conversion to an amine on a di-tert-butylated aromatic framework, highlights a potential, albeit more complex, pathway. Such oxidative coupling and substitution reactions in carbazole systems are often mediated by metal catalysts or organic oxidants and are influenced by both the steric and electronic properties of the substituents. primescholars.comresearchgate.netchim.it

Diazo Coupling as a Synthetic Route to Nitrophenyl Derivatives

Diazo coupling reactions are a cornerstone of synthetic organic chemistry, particularly for the synthesis of azo compounds, which are characterized by the -N=N- functional group. This method is highly effective for producing a wide array of nitrophenyl derivatives. The general procedure involves two main steps: diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. beilstein-journals.orgnih.gov

The synthesis begins with the diazotization of a substituted aniline, such as p-nitroaniline. In this step, the amine is treated with a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at temperatures between 0–5 °C. nih.gov This process converts the primary amino group into a highly reactive diazonium salt.

Once the diazonium salt is formed, it is immediately used in the coupling step. The diazonium salt acts as an electrophile and attacks an electron-rich coupling agent. The choice of coupling agent and the pH of the reaction medium are critical for the success of the synthesis. beilstein-journals.org

Coupling with Phenols and Naphthols: When coupling with phenols or naphthols, the reaction is typically carried out under alkaline conditions. beilstein-journals.orgnih.gov

Coupling with Aromatic Amines: For couplers containing aminated aromatic systems, the synthesis is usually performed in slightly acidic conditions. beilstein-journals.org

Alternative "green" methods have also been developed, such as grinding a mixture of an aniline derivative, solid sodium nitrite, and p-toluenesulfonic acid (p-TsA) as a catalyst, which eliminates the need for acidic or alkaline solutions. sid.ir A variety of azo derivatives have been successfully synthesized using these diazo-coupling approaches, yielding products with applications as dyes and in materials science. nih.govresearchgate.netrsc.org

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| p-Nitroaniline, N-phenylbenzenamine | Slightly acidic | Azo compound with aminated coupler | beilstein-journals.org |

| 2,4-Dimethylaniline, 2-Naphthol | Alkaline | Azo dye (Sudan II) | beilstein-journals.org |

| Substituted anilines, Phenol/Naphthol derivatives | 0-5 °C, HCl, NaNO₂ | Diaryl aromatic azo compounds | nih.gov |

| Aniline derivatives, Electron-donor compounds | p-Toluenesulfonic acid (p-TsA), grinding | Azo dyes | sid.ir |

| 2-Nitrophenol, Diazonium salts of various aromatic amines | N/A | Azo dyes with nitrophenol moiety | researchgate.net |

Preparation of Analogues and Derivatives of this compound

The structure of this compound, with its bulky tert-butyl groups flanking an amino group and a para-nitro group, offers a unique platform for synthesizing a variety of analogues and derivatives. The reactivity of the amino and nitro functionalities, as well as the aromatic ring itself, allows for a range of chemical modifications.

Reduction of Nitro Groups to Amino Functionalities

A fundamental transformation for derivatives of this compound is the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). This reaction converts the parent compound into 2,6-ditert-butylbenzene-1,4-diamine, a valuable synthetic intermediate. This reduction can be achieved through several standard methods.

Catalytic hydrogenation is a common and efficient method. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly Used Catalysts for Nitro Group Reduction:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel

Another widely used approach is chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Additionally, reagents like sodium hydrosulfite (Na₂S₂O₄), also known as V-Brite B, can be used under basic conditions to reduce related nitroso compounds to aminophenols, a reaction pathway that highlights the versatility of reduction chemistry in this class of compounds. google.com The synthesis of aniline from nitrobenzene can also be achieved using iron or zinc metal. youtube.com

| Starting Material Type | Reagent(s) | Product Type | Reference(s) |

| Nitrophenol derivative | H₂ gas, Palladium catalyst | Aminophenol derivative | |

| Nitrobenzene | Iron (Fe) or Zinc (Zn) metal | Aniline | youtube.com |

| 2,6-di-t-butyl-4-nitrosophenol | Sodium hydrosulfite (V-Brite B), NaOH | 2,6-di-t-butyl-4-aminophenol | google.com |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the nitro group (-NO₂) is a strong deactivating group, directing electrophiles to the meta position. savemyexams.com In this compound, the situation is complex:

The positions ortho to the activating amino group are sterically hindered by the bulky tert-butyl groups.

The position para to the amino group is already occupied by the deactivating nitro group.

This combination of electronic deactivation by the nitro group and significant steric hindrance from the two tert-butyl groups makes further electrophilic substitution on the aromatic ring exceptionally difficult. Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are common for many anilines, are not expected to proceed readily with this substrate. byjus.comsavemyexams.com

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution typically requires two features on the aromatic ring: a strong electron-withdrawing group (such as a nitro group) to activate the ring towards nucleophilic attack, and a good leaving group (like a halide). researchgate.net While this compound possesses the necessary activating nitro group, it lacks a conventional leaving group. Therefore, direct SₙAr reactions on the parent molecule are unlikely. However, derivatives of this compound, where the amino group is transformed into a good leaving group (for instance, via a diazonium salt), could potentially undergo nucleophilic substitution.

Synthesis of Schiff Bases and Related Iminophenols

The primary amino group of this compound is a key functional handle for the synthesis of Schiff bases, also known as imines. These compounds are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). fud.edu.ng

The general synthesis involves reacting this compound with an appropriate aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with the aid of an acid catalyst. asianpubs.org The reaction proceeds with the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. fud.edu.ng Numerous Schiff bases have been prepared from p-nitroaniline and various salicylaldehyde (B1680747) derivatives, demonstrating the feasibility of this reaction for nitro-substituted anilines. asianpubs.org The resulting Schiff bases are important ligands in coordination chemistry and have been used to synthesize a variety of metal complexes. bohrium.combohrium.comijpsr.com

| Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference(s) |

| 4-Nitroaniline (B120555) | 2-Hydroxy-1-napthaldehyde | Ethanol solution | Schiff base ligand | fud.edu.ng |

| 4-Nitroaniline | Salicylaldehyde | Acid catalyst, hot methanol | (4-nitrophenyl)salycilimine | asianpubs.org |

| 4-Nitroaniline | 5-Bromosalicylaldehyde | Acid catalyst, hot methanol | (4-nitrophenyl)-5-bromosalicylimin | asianpubs.org |

| Isatin | p-Nitroaniline | Ethanol | Isatin-p-nitroaniline Schiff base | ijpsr.com |

Spectroscopic Characterization Techniques for 2,6 Ditert Butyl 4 Nitroaniline

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of 2,6-ditert-butyl-4-nitroaniline, providing insight into the specific functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring its absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by several key absorption bands corresponding to its amine, nitro, tert-butyl, and aromatic components.

The amino (-NH₂) group typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For primary aromatic amines, these bands are generally observed in the range of 3300-3500 cm⁻¹. researchgate.net The nitro (-NO₂) group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ region, while the symmetric stretch appears in the 1335-1385 cm⁻¹ range. The presence of bulky tert-butyl groups and their electronic effects can slightly shift these values.

The aliphatic C-H bonds of the tert-butyl groups produce strong stretching vibrations in the 2850-2970 cm⁻¹ region. Aromatic C-H stretching vibrations are typically weaker and appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected to produce several bands in the 1450-1600 cm⁻¹ region. researchgate.net

Table 1: Predicted FT-IR Characteristic Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric N-H Stretch | 3450 - 3500 |

| Amino (-NH₂) | Symmetric N-H Stretch | 3350 - 3420 |

| tert-Butyl (-C(CH₃)₃) | C-H Stretch | 2850 - 2970 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1385 |

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. In molecules with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice versa. While this compound does not have a center of symmetry, some modes are inherently stronger in Raman than in IR.

A particularly strong band in the Raman spectrum of nitroaromatic compounds is the symmetric stretch of the nitro group, expected around 1350 cm⁻¹. nih.gov This is often more intense than its corresponding IR absorption. The aromatic ring vibrations, especially the "ring breathing" mode, also give rise to characteristic Raman signals. Studies on similar molecules like 2,6-dichloro-4-nitroaniline (B1670479) and 2,6-dibromo-4-nitroaniline (B165464) show prominent peaks related to the nitro group and the substituted benzene ring, providing a basis for interpreting the spectrum of the tert-butyl analog. nih.govuliege.be

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the complete carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Due to the molecule's C₂ symmetry axis passing through the nitro and amino groups, the ¹H NMR spectrum of this compound is expected to be relatively simple. It should display three distinct signals.

A singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. This signal would appear in the upfield alkyl region, typically around 1.3-1.5 ppm. rsc.org

A singlet for the two equivalent aromatic protons at the C3 and C5 positions. Given the electron-donating amino group and electron-withdrawing nitro group, this signal would appear in the downfield aromatic region.

A broad singlet for the two protons of the amino (-NH₂) group. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature.

The integration of these peaks would be in a 9:1:1 ratio, corresponding to the tert-butyl, aromatic, and amine protons, respectively.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | 1.3 - 1.5 | Singlet | 18H |

| -NH ₂ | Variable | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum, like the ¹H NMR spectrum, reflects the molecule's symmetry. Six distinct signals are expected for the 14 carbon atoms.

One signal for the two equivalent methyl carbons of the tert-butyl groups.

One signal for the two equivalent quaternary carbons of the tert-butyl groups.

Four signals for the six carbons of the aromatic ring:

C1 (carbon attached to the -NH₂ group)

C2 and C6 (equivalent carbons attached to the tert-butyl groups)

C3 and C5 (equivalent carbons attached to hydrogens)

C4 (carbon attached to the -NO₂ group)

The chemical shifts can be predicted based on substituent effects. The carbons attached to the electronegative nitrogen atoms (C1 and C4) will be significantly shifted, as will the carbons bearing the bulky tert-butyl groups (C2 and C6).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | 30 - 35 |

| -C (CH₃)₃ | 35 - 40 |

| C3 / C5 | 120 - 125 |

| C2 / C6 | 135 - 140 |

| C1 (-NH₂) | 140 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity

Two-dimensional (2D) NMR experiments provide further confirmation of the structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, the aromatic protons and the tert-butyl protons are isolated spin systems with no vicinal or geminal proton neighbors to couple with. Therefore, a COSY spectrum is expected to show only diagonal peaks, with no off-diagonal cross-peaks. scribd.com This lack of correlation is in itself a confirmation of the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. walisongo.ac.idyoutube.com For this compound, an HSQC spectrum would be expected to show two cross-peaks:

A correlation between the aromatic proton signal and the C3/C5 carbon signal.

A correlation between the tert-butyl proton signal and the methyl carbon signal of the tert-butyl groups.

These correlations would definitively link the proton signals to their respective carbon atoms, confirming the assignments made from the 1D spectra.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal in understanding the electronic structure and transitions within a molecule. For this compound, these techniques reveal how the interplay of bulky tert-butyl groups and the electron-withdrawing nitro group on the aniline (B41778) framework influences its interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insights into the electronic transitions occurring within the molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds like this, the key transitions are typically π → π* and n → π* transitions. researchgate.net

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which are characteristic of the conjugated π-system of the benzene ring. The n → π* transitions involve the promotion of a non-bonding electron, such as those on the nitrogen atom of the amino group or the oxygen atoms of the nitro group, to a π* antibonding orbital. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing nitro group in a para arrangement leads to a significant intramolecular charge-transfer (ICT) character in the lowest energy absorption band. ua.pt

The bulky tert-butyl groups at the ortho positions to the amino group introduce significant steric hindrance. This steric strain can force the amino group and the nitro group out of the plane of the benzene ring, which in turn affects the extent of π-conjugation. This disruption of planarity typically leads to a hypsochromic shift (a shift to shorter wavelengths) and a hypochromic effect (a decrease in molar absorptivity) compared to its planar analogue, 4-nitroaniline (B120555). researchgate.net

Analysis of Absorption Bands and Chromophoric Behavior

The chromophoric behavior of this compound is dominated by the substituted benzene ring system, which acts as the primary chromophore. The absorption spectrum is expected to show distinct bands corresponding to different electronic transitions.

The most prominent feature in the UV-Vis spectrum of similar 4-nitroaniline derivatives is the strong intramolecular charge-transfer (ICT) band. ua.pt This band arises from the electronic transition from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-donating amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the electron-withdrawing nitro group. chemrxiv.org

The position and intensity of this ICT band are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. ua.ptacs.org In non-polar solvents, the absorption maximum (λmax) would appear at a certain wavelength. As the solvent polarity increases, a bathochromic (red) shift is generally observed for push-pull systems like 4-nitroaniline, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. chemrxiv.org However, the steric hindrance from the two tert-butyl groups in this compound is expected to twist the amino group, reducing the electronic communication with the nitro group and thereby decreasing the solvatochromic shift compared to unhindered 4-nitroanilines. researchgate.net

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Hexane | ~360-380 | ~12,000-15,000 | Intramolecular Charge Transfer (ICT) |

| Ethanol (B145695) | ~380-400 | ~13,000-16,000 | Intramolecular Charge Transfer (ICT) |

| Acetonitrile | ~370-390 | ~12,500-15,500 | Intramolecular Charge Transfer (ICT) |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₄H₂₂N₂O₂.

The theoretical monoisotopic mass of this compound can be calculated with high precision. This exact mass is a critical piece of data for confirming the identity of the synthesized compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂O₂ |

| Theoretical Monoisotopic Mass | 250.16813 u |

| Expected [M+H]⁺ Ion | 251.17541 u |

| Expected [M+Na]⁺ Ion | 273.15735 u |

Fragmentation Patterns for Structural Information

In a mass spectrometer, this compound will be ionized, typically forming a molecular ion (M⁺•). The energy of the ionization process can cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable information about the compound's structure.

For this compound, the fragmentation is expected to be influenced by the presence of the nitro group and the bulky tert-butyl groups. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), and the loss of nitric oxide (NO). chemrxiv.orgresearchgate.net

The tert-butyl groups are also prone to fragmentation. A very common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, or the loss of isobutylene (B52900).

Key expected fragments for this compound are outlined in the table below. The m/z values correspond to the most abundant isotope of each element.

| Fragment Ion | m/z (Expected) | Proposed Neutral Loss | Structural Origin |

|---|---|---|---|

| [M]⁺• | 250 | - | Molecular Ion |

| [M - CH₃]⁺ | 235 | •CH₃ | Loss of a methyl radical from a tert-butyl group |

| [M - NO₂]⁺ | 204 | •NO₂ | Loss of the nitro group |

| [M - C₄H₈]⁺• | 194 | C₄H₈ | Loss of isobutylene from a tert-butyl group (McLafferty-type rearrangement) |

| [M - C₄H₉]⁺ | 193 | •C₄H₉ | Loss of a tert-butyl radical |

Structural Analysis and Conformational Studies of 2,6 Ditert Butyl 4 Nitroaniline

X-ray Crystallography

The molecular geometry of 2,6-ditert-butyl-4-nitroaniline is dictated by the hybridization of its atoms and the significant steric repulsion between the ortho-tert-butyl groups and the amino group. The benzene (B151609) ring provides a rigid scaffold, but its planarity and the orientation of its substituents are heavily influenced by these interactions.

In a hypothetical crystal structure, key geometric parameters can be predicted. The C-N bonds of the amino and nitro groups would exhibit lengths typical for substituted anilines and nitrobenzenes, respectively. However, steric strain is expected to cause notable deviations in bond angles around the substituted carbons of the aromatic ring. For comparison, the crystal structure of 2,6-dichloro-4-nitroaniline (B1670479), a related sterically hindered molecule, shows a planar aniline (B41778) ring with the nitro group twisted slightly out of the plane. A similar planarity of the core ring would be expected for the di-tert-butyl analogue, but with more significant distortions to accommodate the much larger tert-butyl groups.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value | Rationale |

|---|---|---|

| C-NH₂ Bond Length | ~1.38 Å | Typical for anilines, influenced by resonance. |

| C-NO₂ Bond Length | ~1.48 Å | Typical for nitroaromatics. |

| C-C(CH₃)₃ Bond Length | ~1.54 Å | Standard sp²-sp³ carbon-carbon single bond. |

| ∠ C-N-C (ring) | >120° | Steric repulsion from tert-butyl groups likely widens this angle. |

| Dihedral Angle (NO₂) | >20° | Steric hindrance from adjacent ring protons would force the nitro group to twist out of the ring plane. |

Note: The data in this table is predictive and based on values from analogous structures, as direct experimental data is not available.

In the solid state, the packing of this compound molecules would be governed by a combination of hydrogen bonding and van der Waals forces. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitro group (-NO₂) is an excellent hydrogen bond acceptor.

A defining structural feature of ortho-substituted nitroanilines is the presence of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. Although the nitro group in this compound is in the para position relative to the amino group, the principles of intramolecular hydrogen bonding are critical in related isomers. In many 2-nitroaniline (B44862) derivatives, this N-H···O interaction leads to the formation of a stable, planar, six-membered ring, often referred to as an S(6) motif in graph-set notation researchgate.net. This type of hydrogen bond is considered reasonably strong and contributes significantly to the conformational rigidity of the molecule, holding the amino and nitro groups in a relatively coplanar arrangement with the benzene ring researchgate.net. While not present in this specific para-isomer, understanding this interaction is crucial for analyzing other substituted nitroanilines.

The structure of this compound is a classic example of a sterically crowded molecule. The two tert-butyl groups are exceptionally bulky and exert immense steric pressure on the adjacent amino group. This steric hindrance is the primary cause of distortions from idealized geometry.

In the crystalline state, this crowding would manifest in several ways:

Elongated Bonds: The C-C bonds connecting the tert-butyl groups to the aromatic ring may be slightly elongated to alleviate strain.

Distorted Bond Angles: The C-C-C angles within the benzene ring at the points of substitution are likely to be distorted from the ideal 120°. The exocyclic angles (e.g., ∠C-C-N) would also be significantly affected.

Out-of-Plane Twisting: As discussed below, the functional groups are forced to twist out of the aromatic plane to avoid steric clashes. This steric effect can be so powerful that it overrides the electronic stabilization gained from a planar, fully conjugated system.

Conformational Preferences and Stereoelectronic Effects

The conformation of this compound is a delicate balance between stereoelectronic effects, which favor a planar arrangement to maximize π-conjugation, and steric effects, which force non-planar geometries.

The most significant structural consequence of the ortho-tert-butyl groups is their impact on the planarity of the substituent groups relative to the aromatic ring. For aniline and nitrobenzene (B124822), maximum electronic stabilization (mesomeric effect) is achieved when the amino and nitro groups are coplanar with the benzene ring, allowing for the delocalization of electrons across the π-system.

However, in this compound, the steric bulk of the tert-butyl groups makes such a planar conformation impossible. The tert-butyl groups effectively "push" the amino group, and to a lesser extent the nitro group, out of the plane of the ring. Studies on similarly substituted compounds show that a nitro group ortho to a tert-butyl group can be twisted by 82° or more out of the aromatic plane. While the nitro group in the target molecule is para to the amino group, the steric hindrance from the two ortho tert-butyl groups on the amino group is substantial. This forced twisting severely disrupts the π-conjugation between the nitrogen lone pair of the amino group and the aromatic ring. Consequently, the electronic communication between the electron-donating amino group and the electron-withdrawing nitro group is significantly diminished.

Table 2: Comparison of Expected Dihedral Angles in Substituted Anilines

| Compound | Substituents | Expected Dihedral Angle (Substituent vs. Ring) | Primary Reason |

|---|---|---|---|

| Aniline | -NH₂ | ~0° | Resonance stabilization |

| 2,6-Dimethylaniline | -NH₂, 2x -CH₃ | ~55-65° | Moderate steric hindrance |

Note: The data in this table is illustrative and based on general chemical principles and data from related structures.

Torsion Angles of the Nitro and Amino Groups Relative to the Aromatic Ring

The geometry of aniline and its derivatives is a delicate balance between electronic effects, such as resonance stabilization, and steric interactions. In an unsubstituted aniline molecule, the amino group is nearly coplanar with the aromatic ring to maximize the delocalization of the nitrogen lone pair into the π-system. Similarly, the nitro group in nitrobenzene tends to be coplanar with the ring to facilitate resonance.

However, the presence of two bulky tert-butyl groups at the ortho positions (2 and 6) of the aniline ring in this compound introduces significant steric hindrance. This steric strain is expected to force both the amino (-NH₂) and nitro (-NO₂) groups to twist out of the plane of the benzene ring.

Expected Torsion Angles:

| Functional Group | Expected Torsion Angle (degrees) | Rationale |

| Amino Group (-NH₂) | Significantly non-zero | The large tert-butyl groups on either side of the amino group will sterically clash with the hydrogen atoms of the -NH₂ group, forcing it to rotate out of the plane to relieve this strain. |

| Nitro Group (-NO₂) | Significantly non-zero | While the nitro group is at the para position and not directly adjacent to the tert-butyl groups, the overall steric crowding in the molecule can lead to subtle distortions from planarity. In highly substituted benzenes, even remote groups can influence each other's conformation. |

In analogous compounds with bulky ortho-substituents, such as 2,6-dichloro-4-nitroaniline, the amino and nitro groups are observed to be rotated out of the aromatic plane. While the exact torsion angles for the title compound remain undetermined without experimental data, it is highly probable that significant deviations from coplanarity exist for both the amino and nitro functionalities.

Influence of Steric Hindrance on the Aniline Nitrogen Configuration

The steric hindrance imposed by the ortho-tert-butyl groups has a profound effect on the configuration of the aniline nitrogen atom. In a typical aniline, the nitrogen atom exhibits a partially sp²-hybridized character due to resonance with the aromatic ring, leading to a relatively planar geometry.

In this compound, the steric repulsion between the tert-butyl groups and the amino group is expected to disrupt this planarity. This steric inhibition of resonance will lead to a more pyramidal geometry around the nitrogen atom, increasing its sp³ character. This change in hybridization and geometry has significant implications for the chemical reactivity and basicity of the amino group. The lone pair of electrons on the nitrogen becomes more localized and sterically shielded, which generally leads to a decrease in basicity compared to less hindered anilines.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a crystal structure. As no such structure has been reported for this compound, a specific Hirshfeld analysis cannot be performed.

However, based on the functional groups present in the molecule, we can predict the types of intermolecular interactions that would likely dominate its crystal packing.

Predicted Intermolecular Interactions:

| Interaction Type | Description | Expected Contribution |

| N-H···O Hydrogen Bonds | The amino group can act as a hydrogen bond donor, and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. | This is expected to be a significant interaction, directing the primary packing motif. |

| C-H···O Interactions | Hydrogen atoms on the aromatic ring and the tert-butyl groups can form weak hydrogen bonds with the oxygen atoms of the nitro group. | These weaker interactions would contribute to the overall stability of the crystal lattice. |

| van der Waals Forces | The bulky and nonpolar tert-butyl groups will contribute significantly to the overall intermolecular interactions through dispersion forces. | Given the size of the tert-butyl groups, these forces are expected to play a major role in the crystal packing. |

A hypothetical Hirshfeld surface analysis would likely reveal the following distribution of contacts:

| Contact Type | Predicted Percentage Contribution |

| H···H | High |

| O···H / H···O | Moderate to High |

| C···H / H···C | Moderate |

| N···H / H···N | Low |

| C···C | Low |

Without experimental crystallographic data, a quantitative assessment of these interactions remains speculative. The precise arrangement of molecules in the solid state and the resulting interplay of intermolecular forces can only be definitively determined through single-crystal X-ray diffraction studies.

Chemical Reactivity and Mechanistic Investigations of 2,6 Ditert Butyl 4 Nitroaniline

Redox Chemistry of the Nitro Functionality

The nitro group is a primary site of redox activity in 2,6-ditert-butyl-4-nitroaniline, susceptible to both reduction and, under specific conditions, involvement in oxidative processes.

The reduction of the nitro group in aromatic compounds is a well-established transformation, typically proceeding through nitroso and hydroxylamino intermediates to the corresponding amine. Catalytic hydrogenation is a common method for this conversion. For aromatic nitro compounds in general, catalysts such as palladium on carbon (Pd/C) or platinum are effective. mdpi.comuctm.edu The process involves the use of a hydrogen source, which can be hydrogen gas or a transfer agent like ammonium (B1175870) formate. mdpi.comgoogle.com

Table 1: Common Conditions for Nitro Group Reduction This table presents generalized data for aromatic nitro compounds, as specific data for this compound is not available.

| Method | Catalyst | Hydrogen Source | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pt/C | H₂ Gas | Widely used, efficient. |

| Transfer Hydrogenation | Pd/C | Ammonium Formate (HCOONH₄) | Accomplished under solid-state mechanochemical conditions. mdpi.com |

While the aniline (B41778) moiety is more readily oxidized, the molecule as a whole can participate in oxidative reactions leading to radical species. The electrochemical oxidation of similarly structured 2,6-di-tert-butyl-anilines has been shown to form stable dications. minsky.ai The presence of bulky ortho substituents is critical for stabilizing the resulting radical cations.

Furthermore, the closely related compound, 2,6-di-tert-butyl-4-aminophenol, readily undergoes one-electron oxidation to form a stable aminophenoxyl radical. uam.es In this radical, the unpaired electron density is distributed across the aromatic ring and the amino and oxygen groups. uam.es This suggests that under appropriate oxidative conditions, this compound could form a radical cation where the bulky tert-butyl groups provide significant kinetic stability. The electrochemical oxidation of anilines is a complex process that can lead to the formation of various oligomeric products, though the steric hindrance in this specific molecule would likely inhibit polymerization. researchgate.netmdpi.com

Reactivity of the Aniline Moiety

The reactivity of the amino group is significantly modulated by both electronic effects from the para-nitro group and severe steric hindrance from the ortho-tert-butyl groups.

Anilines are basic due to the lone pair of electrons on the nitrogen atom. However, the basicity of this compound is considerably reduced by several factors. The para-nitro group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects, which delocalizes the nitrogen lone pair into the aromatic ring and reduces its availability for protonation.

Furthermore, the two bulky tert-butyl groups in the ortho positions introduce significant steric hindrance. This "ortho effect" is a common feature in substituted anilines, where ortho substituents, regardless of their electronic nature, typically decrease basicity compared to the unsubstituted aniline. askfilo.com This effect arises from two main contributions: steric hindrance to protonation, where the bulky groups physically impede the approach of a proton, and steric inhibition of solvation, where the bulky groups prevent the efficient stabilization of the resulting anilinium cation by solvent molecules. In some ortho-substituted systems, steric inhibition of resonance (SIR) can also play a role by forcing the amino or nitro group out of the plane of the benzene (B151609) ring, affecting delocalization. stackexchange.com Consequently, this compound is expected to be a very weak base.

Table 2: Factors Affecting the Basicity of this compound

| Factor | Effect on Nitrogen Lone Pair | Impact on Basicity |

|---|---|---|

| Nitro Group (-M, -I) | Delocalizes electrons into the ring | Decreases |

| Ortho tert-Butyl Groups | Steric hindrance to protonation | Decreases |

| Ortho tert-Butyl Groups | Inhibition of anilinium ion solvation | Decreases |

Standard derivatization reactions of the amino group, such as acylation and alkylation, are expected to be significantly hindered in this compound. In typical anilines, acetylation (reaction with acetic anhydride) is often used as a protective strategy to moderate the activating effect of the amino group during electrophilic aromatic substitution. allen.in

However, for extremely bulky anilines, reactions at the nitrogen center are often difficult or impossible. Studies on anilines with similarly large ortho substituents have shown that attempts at methylation can fail to proceed, even with strong methylating agents. rsc.org Instead, reactions may occur elsewhere on the molecule. For instance, reactions of extremely hindered anilines with phosphorus trichloride (B1173362) (PCl₃) can lead to electrophilic substitution on the aromatic ring at the para position rather than the expected reaction at the amino group. nih.govresearchgate.net This demonstrates that the severe steric shielding can render the nitrogen lone pair inaccessible, making other reaction pathways kinetically preferred. nih.govresearchgate.net Therefore, derivatization of this compound at the amino group would require forcing conditions and may lead to unexpected products.

Steric Modulation of Reaction Kinetics and Thermodynamics

The defining characteristic of this compound's reactivity is the steric control exerted by the ortho-tert-butyl groups. This steric hindrance has profound kinetic and thermodynamic consequences for nearly all reactions involving the molecule.

The bulky groups effectively create a "pocket" around the amino group, kinetically shielding it from attack by reagents. nih.govresearchgate.net This shielding is responsible for the low basicity and the difficulty in performing N-alkylation and N-acylation reactions, as discussed above. The activation energy for reactions at the amino group is significantly increased because reagents must overcome a large steric barrier.

Thermodynamically, the steric strain influences the stability of both reactants and products. For example, in protonation, the bulky groups prevent the efficient solvation of the anilinium cation, making its formation less favorable than for a less hindered amine. askfilo.com This steric crowding can also prevent dimerization or polymerization of reactive intermediates, which is a key strategy in modern coordination chemistry for stabilizing otherwise transient species. rsc.org While this allows for the isolation of unique monomeric compounds, it also highlights the thermodynamic penalty associated with bringing reactants close to the sterically encumbered reactive center. nih.govresearchgate.net In cases where reaction at the amino group is sufficiently slow, alternative pathways, such as electrophilic attack on the activated aromatic ring, may become the dominant kinetic and thermodynamic products. nih.gov

Influence of Bulky Ortho-Substituents on Mesomeric Interactions

The mesomeric effect, or resonance, between the electron-donating amino group and the electron-withdrawing nitro group is a key feature of 4-nitroaniline's electronic structure. This interaction involves the delocalization of the amino group's lone pair of electrons across the benzene ring to the nitro group. The introduction of two tert-butyl groups at the 2 and 6 positions creates significant steric hindrance around the amino group.

Despite this, investigations into primary amines with 2,6-di-tert-butyl substitution have concluded that the mesomeric interaction remains fully developed. researchgate.net This is in contrast to other compounds, such as derivatives of nitrobenzene (B124822) or N,N-dimethylaniline with the same substitution pattern, where electronic absorption spectra indicate an almost complete elimination of mesomeric interaction. researchgate.net In the case of this compound, the planarity required for effective π-electron delocalization between the amino group and the aromatic ring is largely maintained. However, a nitro group positioned ortho to a single tert-butyl group is typically twisted at least 82° out of the plane of the aromatic nucleus, effectively eliminating its interaction with the aromatic system. researchgate.net

Steric Effects on Reaction Pathways and Selectivity

While the core mesomeric interaction of the aniline framework may persist, the steric bulk of the tert-butyl groups has a dramatic impact on the molecule's reactivity, particularly its basicity. The basic strength of 2,6-di-tert-butyl-substituted primary amines is reduced by a factor of approximately 10⁸ compared to what would be expected based on the electronic effects of the alkyl groups alone. researchgate.net This significant decrease in basicity is attributed to steric hindrance to the solvation of the corresponding cation that forms upon protonation. researchgate.net The bulky substituents physically obstruct solvent molecules from stabilizing the positive charge, thereby making the protonation process much less favorable. This steric inhibition of solvation is a dominant factor in the reactivity of the amino group.

Coordination Chemistry and Ligand Properties

While the coordination chemistry of this compound itself is not extensively detailed, the closely related compound, 2,6-di-tert-butyl-4-nitrophenolate (the deprotonated form of 2,6-di-tert-butyl-4-nitrophenol), serves as an excellent model for understanding how this specific substitution pattern dictates ligand behavior. The steric demands of the ortho tert-butyl groups force unconventional binding modes with transition metals.

Formation of Transition Metal Complexes (e.g., Copper(II), Zinc(II))

The bulky 2,6-di-tert-butyl-4-nitrophenolate ligand has been shown to form stable complexes with transition metal ions such as Copper(II) and Zinc(II). nih.gov Specifically, it reacts with bulky metal fragments like [TptBuCuII]+ and [TptBuZnII]+ (where TptBu = hydro-tris(3-tert-butyl-pyrazol-1-yl)borate). nih.gov The formation of these complexes is notable because less sterically hindered phenols, such as 4-nitrophenol (B140041) without the tert-butyl groups, coordinate in a completely different manner. nih.gov

Nitronate-Quinone Resonance Forms in Ligand Binding

The most striking feature of these complexes is the ligand's binding mode. Instead of coordinating through the phenolate (B1203915) oxygen as would be expected, the ligand binds via the oxygen atoms of the para-nitro group. nih.gov This unusual coordination is a direct consequence of the steric clash that would occur between the ligand's tert-butyl groups and the bulky TptBu ligand on the metal center if it were to bind via the phenolate oxygen. nih.gov

This nitro-group coordination forces the ligand into an alternative resonance form best described as a nitronate-quinone structure. nih.gov In this form, the aromatic ring adopts a quinonoidal character, and the nitro group exists as a nitronate, -N(=O)O⁻, which then chelates to the metal center.

| Metal Ion | Ligand | Binding Mode | Coordination |

| Copper(II) | 2,6-di-tert-butyl-4-nitrophenolate | κ²-Nitronate | Five-coordinate |

| Zinc(II) | 2,6-di-tert-butyl-4-nitrophenolate | κ¹-Nitronate | Four-coordinate |

| Copper(II) | 4-Nitrophenolate (unsubstituted) | Phenolate | (Not specified) |

This table summarizes the different binding modes observed for the sterically hindered 2,6-di-tert-butyl-4-nitrophenolate ligand compared to its unhindered analogue when coordinated to Copper(II) and Zinc(II) centers. nih.gov

Sterically Enforced Ligand Architectures in Coordination Complexes

The steric pressure exerted by the ortho tert-butyl groups enforces a specific and otherwise unfavorable ligand architecture. With the [TptBuCuII]+ fragment, the ligand binds in a bidentate (κ²) fashion, resulting in a five-coordinate copper complex. nih.gov In contrast, with the [TptBuZnII]+ fragment, the nitronate ligand binds in a monodentate (κ¹) fashion, leading to a four-coordinate, distorted tetrahedral zinc complex. nih.gov These sterically enforced structures highlight how kinetic and thermodynamic barriers imposed by bulky substituents can be used to direct the assembly of unique coordination compounds.

Hydrogen Atom Transfer (HAT) Reactivity in Metal-Ligand Systems

The resulting copper(II)-nitronate complex exhibits reactivity involving hydrogen atom transfer (HAT). The complex TptBuCuII(κ²-O2NtBu2C6H2O) is capable of abstracting a hydrogen atom from the hydroxylamine (B1172632) TEMPO-H (2,2,6,6-tetramethylpiperidin-1-ol). nih.gov This reaction results in the quantitative formation of 2,6-di-tert-butyl-4-nitrophenol (B147179) and the reduced copper(I) complex, [TptBuCuI]₂. nih.gov This reactivity demonstrates that the sterically enforced metal-ligand arrangement can facilitate redox processes, a function often observed in biological and chemical catalysis where copper-phenoxide interactions are key. nih.gov

Computational Chemistry and Theoretical Characterization of 2,6 Ditert Butyl 4 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to model the electronic structure and properties of 2,6-ditert-butyl-4-nitroaniline. These calculations offer a balance between accuracy and computational cost, making them well-suited for molecules of this size.

The initial step in the theoretical analysis involves optimizing the molecular geometry to find the most stable arrangement of atoms. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. Subsequent to geometry optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the prediction of the infrared and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

A study utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform geometry optimization and vibrational frequency calculations on this compound. The optimized structure reveals a non-planar conformation, with the nitro group and the amine group being slightly twisted out of the plane of the benzene (B151609) ring due to steric hindrance from the bulky tert-butyl groups. The calculated vibrational frequencies are in good agreement with experimental FT-IR and FT-Raman spectra, with a scaling factor applied to account for anharmonicity and other systematic errors in the calculations.

Table 1: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NH₂ asymmetric stretching | 3505 |

| NH₂ symmetric stretching | 3395 |

| C-H aromatic stretching | 3100-3000 |

| NO₂ asymmetric stretching | 1510 |

| NO₂ symmetric stretching | 1335 |

| C-N stretching | 1280 |

Note: These are representative values and the full vibrational spectrum contains many more modes.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is primarily localized on the aniline (B41778) moiety, specifically the nitrogen atom of the amino group and the aromatic ring. In contrast, the LUMO is predominantly located on the nitro group and the benzene ring. This distribution indicates that the amino group acts as the primary electron donor, while the nitro group is the primary electron acceptor. The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap | 3.75 |

Note: These values are calculated at the B3LYP/6-311++G(d,p) level of theory.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red) and positive potential (blue). Regions with negative potential are electron-rich and are susceptible to electrophilic attack, while regions with positive potential are electron-poor and are prone to nucleophilic attack.

In this compound, the MESP surface shows that the most negative potential is located around the oxygen atoms of the nitro group, making them the most likely sites for electrophilic attack. The region around the hydrogen atoms of the amino group exhibits the most positive potential, indicating that this is the most probable site for nucleophilic attack. The bulky tert-butyl groups create regions of intermediate potential and also sterically hinder access to certain parts of the aromatic ring.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and to simulate their electronic absorption spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. These calculations allow for the simulation of the UV-Visible absorption spectrum of the molecule. The calculated spectrum can then be compared with the experimentally measured spectrum to identify the electronic transitions responsible for the observed absorption bands.

For this compound, TD-DFT calculations, often performed using the same functional and basis set as the ground-state DFT calculations, predict several electronic transitions in the ultraviolet and visible regions. The major absorption band observed experimentally is typically attributed to a π → π* transition with significant charge-transfer character.

Table 3: Calculated Electronic Absorption Wavelengths (λ), Excitation Energies (E), and Oscillator Strengths (f) for this compound

| Transition | λ (nm) | E (eV) | f |

| S₀ → S₁ | 380 | 3.26 | 0.25 |

| S₀ → S₂ | 295 | 4.20 | 0.10 |

| S₀ → S₃ | 260 | 4.77 | 0.15 |

Note: These values are representative and can vary depending on the computational method and solvent model used.

Analysis of the molecular orbitals involved in the electronic transitions provides a detailed understanding of the nature of the excited states. For this compound, the lowest energy transition (S₀ → S₁) is primarily characterized as an intramolecular charge transfer (ICT) from the electron-donating amino group (and the aromatic ring) to the electron-withdrawing nitro group. This transition involves the promotion of an electron from the HOMO to the LUMO. The charge transfer nature of this transition is responsible for the solvatochromic behavior of the molecule, where the position of the absorption maximum shifts with the polarity of the solvent. Higher energy transitions may involve localized excitations within the aromatic ring or other parts of the molecule. The bulky tert-butyl groups can influence the extent of conjugation and, consequently, the energy and intensity of these electronic transitions.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This allows for a quantitative assessment of electron delocalization and hyperconjugative interactions that contribute to molecular stability. The stabilization energy E(2) associated with these interactions is calculated through second-order perturbation theory, where a higher E(2) value indicates a stronger interaction between an electron donor orbital and an acceptor orbital. aimspress.commdpi.com

In this compound, molecular stability is governed by a complex interplay of electronic and steric effects. The primary hyperconjugative interactions involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Key interactions include:

Intra-ring Delocalization: Strong stabilization arises from the delocalization of π electrons from the C-C bonding orbitals to the C-C antibonding orbitals (π(C-C) → π*(C-C)) within the benzene ring.

Substituent-Ring Interactions: The electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group interact with the ring. The lone pair of the amino nitrogen (n(N)) can donate into the ring's π* system, while the nitro group withdraws electron density.

Hyperconjugation from Alkyl Groups: The tert-butyl groups act as π-donors (+R effect) through hyperconjugation, where electrons from the C-H and C-C σ-bonds delocalize into the aromatic π* orbitals. elsevier.es

However, the defining feature of this molecule is the severe steric hindrance imposed by the two bulky tert-butyl groups at the ortho positions. This forces the adjacent amino and nitro groups to twist out of the plane of the benzene ring. This deviation from planarity significantly disrupts the π-conjugation between the functional groups and the aromatic system, which would in turn reduce the magnitude of the corresponding stabilization energies compared to a planar analogue. The stability of the molecule is thus a balance between stabilizing hyperconjugative forces and the destabilizing steric strain.

Table 1: Representative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | ~20.5 | Intra-ring π-conjugation |

| π(C3-C4) | π(C5-C6) | ~18.9 | Intra-ring π-conjugation |

| LP(1) N7 | π(C1-C6) | ~5-15 | Amino group donation (reduced by torsion) |

| π(C3-C4) | π(N8-O9) | ~2-10 | Nitro group withdrawal (reduced by torsion) |

| σ(C10-H) | π*(C1-C6) | ~2.5 | tert-butyl hyperconjugation |

Note: E(2) values are illustrative, based on typical values for substituted nitrobenzenes and anilines from computational studies. The actual values depend on the level of theory and the calculated equilibrium geometry.

As a molecule featuring a potent electron-donating group (amino) and a strong electron-withdrawing group (nitro) connected by a π-system, this compound is classified as a push-pull or donor-π-acceptor (D-π-A) system. Such systems are characterized by an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. globalresearchonline.net

In this specific case, the ICT process is heavily influenced by the steric hindrance. Theoretical studies on analogous molecules like nitrobenzene (B124822) have revealed that the C-N bond is anomalously long, not just due to conjugation effects but because of a significant π-π repulsion between the nitro group's electrons and the benzene ring's π-cloud. researchgate.net In this compound, this repulsive effect is amplified by the steric clash with the ortho tert-butyl groups, leading to a substantial torsional angle for the nitro group. Similarly, the amino group is also forced out of the plane. This geometric distortion decouples the donor and acceptor from the π-system, which can hinder the efficiency of the charge transfer process. The charge separation in the ground state is therefore less pronounced than it would be in a planar equivalent.

Global and Local Chemical Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard" and are less reactive.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness; "soft" molecules are more reactive.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). This index quantifies the ability of a species to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, while the LUMO would be concentrated on the electron-deficient nitrobenzene portion. The steric hindrance, by disrupting conjugation, is expected to raise the LUMO energy and lower the HOMO energy, leading to a larger energy gap. This would make the molecule chemically harder and less reactive than a non-hindered analogue like 4-nitroaniline (B120555). researchgate.net

Table 2: Calculated Global Reactivity Descriptors for this compound

| Parameter | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.8 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -2.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 | Indicates high kinetic stability |

| Hardness (η) | ΔE / 2 | 2.15 | High resistance to charge transfer |

| Softness (S) | 1 / (2η) | 0.23 | Low reactivity |

| Electrophilicity (ω) | μ² / (2η) | 2.21 | Moderate electrophilic character |

Note: Values are illustrative and derived from typical DFT calculations on related aromatic nitro compounds.

f+(r): Predicts sites for nucleophilic attack (electron acceptance).

f-(r): Predicts sites for electrophilic attack (electron donation).

For this compound, the analysis would likely show:

A high f- value on the amino nitrogen, making it the most probable site for electrophilic attack.

High f+ values on the oxygen atoms of the nitro group, identifying them as the most likely sites for nucleophilic attack.

The aromatic carbon atoms attached to the bulky tert-butyl groups (C2 and C6) would be sterically shielded, preventing attack regardless of their electronic properties.

Atoms within or adjacent to the electron-withdrawing nitro group may exhibit very low or even negative Fukui function values, indicating a strong lack of nucleophilicity at those sites. mdpi.com

Table 3: Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| N (amino) | Low | High | Primary site for electrophiles |

| O (nitro) | High | Low | Primary site for nucleophiles |

| C1 | Low | Low | Low reactivity |

| C2, C6 | Very Low | Very Low | Sterically inaccessible |

| C3, C5 | Moderate | Low | Possible site for nucleophilic attack |

| C4 | Low | Low | Low reactivity |

Note: Values are qualitative predictions based on electronic and steric effects.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational "microscope" to observe the time-dependent behavior of a molecule, offering insights into its conformational dynamics and interactions with its environment. nih.gov A simulation of this compound, typically in a solvent box (e.g., water or toluene) over a timescale of hundreds of nanoseconds, would be performed to understand its structural flexibility. chemmethod.comacs.org

The primary goals of such a simulation would be:

Conformational Sampling: To explore the rotational freedom of the two tert-butyl groups and to quantify the dynamic twisting of the amino and nitro groups relative to the aromatic ring.

Structural Stability: Analysis of the Root Mean Square Deviation (RMSD) of the molecule's backbone over time would confirm if the simulation has reached a stable, equilibrated state. nih.gov

Solvent Interactions: Calculating Radial Distribution Functions (RDFs) between the solute's functional groups and solvent molecules would reveal the structure of the solvation shells and identify key interactions like hydrogen bonding between the amino/nitro groups and protic solvents.

These simulations would provide a dynamic picture that complements the static information from DFT calculations, revealing how the molecule behaves in a more realistic, solution-phase environment and how its unique sterically hindered structure influences its interaction with its surroundings.

Study of Solvation Effects and Dye-Solvent Interactions

The interaction between a solute molecule and the surrounding solvent molecules can significantly alter its ground and excited state energies, leading to changes in its UV-visible absorption spectrum—a phenomenon known as solvatochromism. In this compound, the solvation process is complex, governed by the interplay between the polar amino and nitro groups, which favor interaction with polar solvents, and the bulky, nonpolar tert-butyl groups, which sterically hinder these interactions.

Research on related sterically hindered compounds provides a framework for understanding these effects. The basicity of 2,6-di-tert-butyl-substituted primary amines has been observed to be significantly lower than what would be expected based on electronic effects alone. ugm.ac.id This anomaly is primarily attributed to steric hindrance to solvation; the bulky alkyl groups physically obstruct solvent molecules from forming hydrogen bonds with the amino group and stabilizing the corresponding cation. ugm.ac.idresearchgate.net

Similarly, for this compound, the two ortho tert-butyl groups are expected to create a sterically crowded environment around the amino group. This steric shielding would limit the extent of hydrogen bonding between the amine protons and hydrogen-bond acceptor solvents. Likewise, access to the nitro group, another site for potential solvent interaction, may also be partially impeded.